molecular formula C16H20N8S B2598981 2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole CAS No. 2415524-80-8

2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B2598981
CAS No.: 2415524-80-8
M. Wt: 356.45
InChI Key: MZNKRESOYNRWGP-UHFFFAOYSA-N
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Description

The compound “2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole” is a potentially biologically active derivative . It is not intended for human or veterinary use and is usually available for research.


Synthesis Analysis

The synthesis of this compound involves a targeted synthesis of new potentially biologically active derivatives . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .


Molecular Structure Analysis

The molecular formula of this compound is C16H20N8S. The 1H NMR spectrum, δ, ppm (J, Hz): 2.24 s (3H, 3-CH3pyrazole), 2.72 d (3Н, 5-CH3pyrazole, J 0.6), 4.68 s (2Н, SCH2), 6.04 s (1Н, СН pyrazole), 7.69 d and 8.03 d (2Н, СН=СН pyridazine, J 9.3), 14.16 s (1Н, NH). The 13C NMR spectrum, δ C, ppm: 13.1, 14.4, 28.0, 109.5, 120.0, 127.7, 141.0, 149.8, 154.6, 156.1, 159.2, 190.0 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 356.45. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8S/c1-11-10-12(2)24(21-11)15-5-4-14(18-19-15)22-6-8-23(9-7-22)16-20-17-13(3)25-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNKRESOYNRWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NN=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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